molecular formula C25H46Na2O16P2 B8055567 disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate

Cat. No.: B8055567
M. Wt: 710.5 g/mol
InChI Key: UCYGAGOHASJWLC-ACHOKTOGSA-L
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Description

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate is a complex phospholipid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate typically involves the esterification of L-glycerol with octanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups present in the compound.

    Reduction: This reaction can modify the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Plays a role in cell membrane studies and signaling pathways.

    Industry: Utilized in the production of specialized materials and compounds.

Mechanism of Action

The mechanism by which disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate exerts its effects involves its interaction with specific molecular targets and pathways. It can modulate signaling pathways by interacting with membrane proteins and enzymes, influencing cellular processes such as proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dioctanoyl-sn-glycero-3-phosphocholine
  • 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine

Uniqueness

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate is unique due to its specific structure and functional groups, which confer distinct biochemical properties and applications compared to similar compounds.

Properties

IUPAC Name

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O16P2.2Na/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);;/q;2*+1/p-2/t17-,20+,21+,22-,23-,24-,25+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYGAGOHASJWLC-ACHOKTOGSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)([O-])[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)([O-])[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46Na2O16P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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